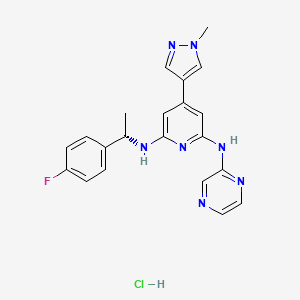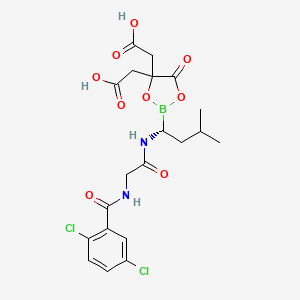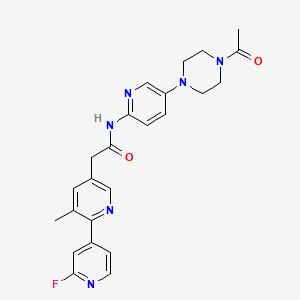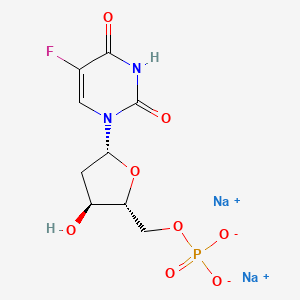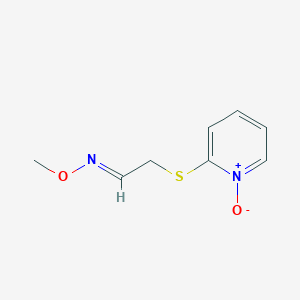![molecular formula C13H16O3 B1139531 11-ACETYL-3,9-DIOXA-BENZO[1,2]CYCLONONENE CAS No. 108950-25-0](/img/structure/B1139531.png)
11-ACETYL-3,9-DIOXA-BENZO[1,2]CYCLONONENE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-Acetyl-3,9-dioxa-benzo[1,2]cyclononene is a heterocyclic compound with the molecular formula C₁₃H₁₆O₃ and a molecular weight of 220.264 g/mol This compound contains a nine-membered ring with two oxygen atoms and an acetyl group attached to the benzene ring
准备方法
The synthesis of 11-acetyl-3,9-dioxa-benzo[1,2]cyclononene typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a benzene derivative with an acetylating agent in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance the efficiency of the reaction.
化学反应分析
11-Acetyl-3,9-dioxa-benzo[1,2]cyclononene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or other reduced forms of the compound.
Substitution: The acetyl group in this compound can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can introduce halogens, amines, or other substituents into the molecule.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to achieve the desired products .
科学研究应用
11-Acetyl-3,9-dioxa-benzo[1,2]cyclononene has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may also have potential as bioactive compounds.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development.
Industry: In industrial applications, this compound can be used as an intermediate in the production of polymers, resins, and other materials.
作用机制
The mechanism of action of 11-acetyl-3,9-dioxa-benzo[1,2]cyclononene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and affecting cellular processes. The molecular targets and pathways involved can vary, but they often include key enzymes in metabolic pathways or signaling cascades.
In medicinal chemistry, the compound’s mechanism of action may involve binding to specific proteins or DNA, leading to changes in gene expression or protein function. These interactions can result in therapeutic effects, such as inhibition of microbial growth or reduction of inflammation .
相似化合物的比较
11-Acetyl-3,9-dioxa-benzo[1,2]cyclononene can be compared with other similar compounds, such as:
11-Acetoxy-undecanoic acid: This compound has a similar acetyl group but differs in its overall structure and properties.
6-(4-Methylphenyl)sulfonyl-3,9-dioxa-6-aza-1,11-undecanediol: This compound contains a similar dioxa ring but includes additional functional groups that alter its reactivity and applications.
2,3,9,10-Tetrahydro-6-methoxy-2,2,8,8-tetramethyl-4H,8H-benzo[1,2-b3,4-b’]dipyran-4-one: This compound shares some structural features but has different substituents and ring systems.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and physical properties.
属性
IUPAC Name |
1-(3,4,5,6-tetrahydro-2H-1,7-benzodioxonin-9-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-10(14)11-5-6-12-13(9-11)16-8-4-2-3-7-15-12/h5-6,9H,2-4,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOXUGXHLCKGKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OCCCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20910935 |
Source


|
| Record name | 1-(3,4,5,6-Tetrahydro-2H-1,7-benzodioxonin-9-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20910935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108950-25-0 |
Source


|
| Record name | 1-(3,4,5,6-Tetrahydro-2H-1,7-benzodioxonin-9-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20910935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
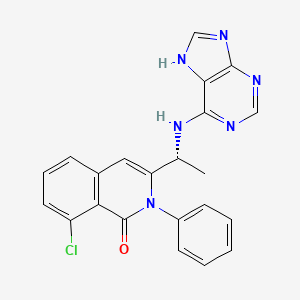
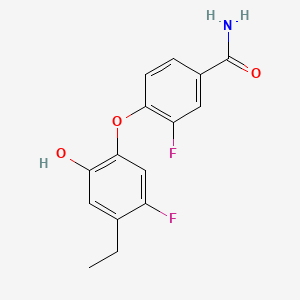
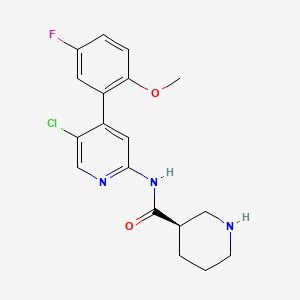
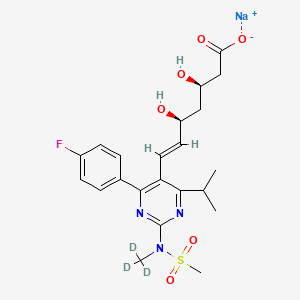
![(2S,3S)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine](/img/structure/B1139454.png)
![2,6-ditert-butyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol](/img/structure/B1139455.png)

